Hexachlorodisilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductor Industry

Specific Scientific Field: Semiconductor Industry

Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material in the semiconductor industry .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves a combination of adsorption and rectification, using polysilicon residues from a polysilicon company . This technology effectively removes most high boiling point chloro-silicane impurities and metal impurities .

Thorough Summary of the Results or Outcomes Obtained: This meets the requirements of the industry completely .

Preparation of Trichlorosilyl Compounds

Specific Scientific Field: Chemistry

Comprehensive and Detailed Summary of the Application: Hexachlorodisilane, along with Trichlorosilane (HSiCl3) and Silicon Tetrachloride (SiCl4), are key reagents in the preparation of trichlorosilyl compounds . These compounds have diverse reactivity and can be used as weakly coordinating anions, nucleophilic transfer reagents for SiCl3-groups, and to introduce the central atom E into new compounds .

Detailed Description of the Methods of Application or Experimental Procedures: The preparation of these compounds involves the use of Hexachlorodisilane, Trichlorosilane, and Silicon Tetrachloride . The specific methods of preparation and the exact procedures can vary depending on the desired end product .

Thorough Summary of the Results or Outcomes Obtained: The resulting trichlorosilyl compounds exhibit high reactivity due to the presence of the trichlorosilyl groups . This makes them useful in a number of transformations .

Production of High Purity Silicon

Specific Scientific Field: Materials Science

Comprehensive and Detailed Summary of the Application: .

Detailed Description of the Methods of Application or Experimental Procedures: The production process involves the use of Hexachlorodisilane as a raw material, which is obtained from polysilicon residues . The method combines adsorption with rectification to effectively remove most high boiling point chloro-silicane impurities and metal impurities .

Preparation of Amorphous Silicon Film

Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material for producing amorphous silicon film . Amorphous silicon films have applications in various fields, including electronics and solar cells .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of preparation and the exact procedures can vary depending on the desired end product . Hexachlorodisilane is a key ingredient in the production process .

Thorough Summary of the Results or Outcomes Obtained: The resulting amorphous silicon films exhibit properties that make them useful in a number of applications, particularly in the electronics and solar cell industries .

Production of Disilane

Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is an efficient deoxidizer and a raw material for producing disilane . Disilane is a compound of silicon and hydrogen, and it is used in various chemical reactions .

Detailed Description of the Methods of Application or Experimental Procedures: The production process involves the use of Hexachlorodisilane as a raw material . The specific methods of preparation and the exact procedures can vary depending on the desired end product .

Thorough Summary of the Results or Outcomes Obtained: The resulting disilane exhibits properties that make it useful in a number of applications, particularly in the field of chemistry .

Production of Optical Fiber Raw Materials

Comprehensive and Detailed Summary of the Application: Hexachlorodisilane is used as a raw material for producing optical fiber raw materials . Optical fibers are widely used in telecommunications and networking due to their ability to transmit data over long distances with minimal loss .

Thorough Summary of the Results or Outcomes Obtained: The resulting optical fiber raw materials exhibit properties that make them useful in a number of applications, particularly in the telecommunications and networking industries .

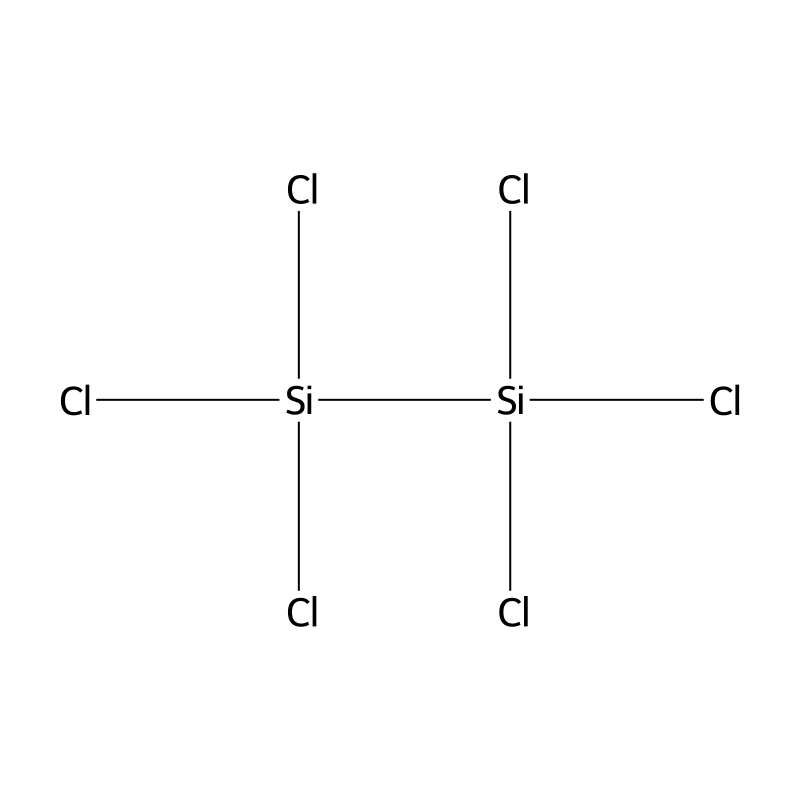

Hexachlorodisilane is a chemical compound with the formula Si₂Cl₆, characterized by its clear liquid state at room temperature. It is a silicon precursor extensively used in the semiconductor industry for the deposition of silicon dioxide and silicon nitride films. The compound is known for its high reactivity, particularly towards moisture, leading to hydrolysis that results in complex mixtures of silicon-containing deposits . Hexachlorodisilane is also recognized for its stability and purity, often exceeding 99.9999% in industrial applications .

Hexachlorodisilane is a hazardous compound due to several factors:

- Toxicity: Information on specific toxicity is limited, but chlorosilanes are generally known to be corrosive and can irritate the skin, eyes, and respiratory system upon exposure [].

- Flammability: It is a flammable liquid with a low flash point, posing a fire hazard.

- Reactivity: Reacts readily with water to release hydrochloric acid fumes, which are corrosive and toxic.

Safety precautions like wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators, and handling the compound in a well-ventilated fume hood are crucial when working with hexachlorodisilane [].

- Hydrolysis: Upon contact with water or moisture, hexachlorodisilane hydrolyzes rapidly, forming silicon dioxide and hydrochloric acid. This reaction can produce shock-sensitive deposits that may ignite upon impact .

- Reaction with Bases and Alkyl Halides: It reacts with methyl chloride in the presence of triphenylphosphine to yield a mixture of methyltrichlorosilane and silicon tetrachloride .

- Reactions with Diarylmethanones: Hexachlorodisilane can react with diarylmethanones to produce tetraarylethylenes, showcasing its versatility in organic synthesis .

Hexachlorodisilane can be synthesized through various methods:

- Direct Chlorination: This method involves the chlorination of silicon compounds using chlorine gas at elevated temperatures.

- Reaction of Silicon Tetrachloride with Silicon: Silicon tetrachloride can react with elemental silicon under controlled conditions to form hexachlorodisilane.

- Chemical Vapor Deposition Processes: High-purity hexachlorodisilane is often produced for specific applications in semiconductor manufacturing through advanced chemical vapor deposition techniques .

Hexachlorodisilane has several critical applications:

- Semiconductor Manufacturing: It serves as a silicon precursor for depositing thin films of silicon dioxide and silicon nitride in microelectronics.

- Material Science: Utilized in the production of advanced materials such as silica aerogels and other silicon-based composites.

- Research and Development: Employed in laboratories for synthesizing various organosilicon compounds due to its reactivity and versatility .

Studies on hexachlorodisilane interactions primarily focus on its hydrolysis behavior and the resulting products. Research has highlighted the shock sensitivity of hydrolyzed products, emphasizing safety concerns during storage and disposal. The interaction with moisture leads to rapid hydrolysis, which can create hazardous conditions if not managed properly .

Hexachlorodisilane has several similar compounds that share structural or functional characteristics. Below are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Silicon Tetrachloride | SiCl₄ | A precursor for various silicon-based materials; less reactive than hexachlorodisilane. |

| Trichlorosilane | SiCl₃ | Used for similar applications but has fewer chlorine atoms, making it less complex in reactions. |

| Dichlorosilane | SiCl₂ | Less reactive than hexachlorodisilane; used in different synthesis pathways for organosilicon compounds. |

| Silane | SiH₄ | A simple silane compound used primarily for producing silicon; less hazardous compared to halogenated silanes. |

Hexachlorodisilane stands out due to its unique combination of high reactivity, stability under specific conditions, and its critical role as a precursor in semiconductor technology, making it essential for modern electronic applications .

Physical Description

GHS Hazard Statements

H225 (27.96%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Disilane, 1,1,1,2,2,2-hexachloro-: ACTIVE